3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine
Overview
Description
Pyrazolo[1,5-A]pyrimidine is a class of compounds that belong to the larger family of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrazolo[1,5-A]pyrimidine derivatives often involves scaffold hopping and computer-aided drug design . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-A]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused with a pyrimidine ring . The exact structure would depend on the specific substituents attached to the core structure.Chemical Reactions Analysis
Pyrazolo[1,5-A]pyrimidine derivatives can undergo a variety of chemical reactions, depending on the specific substituents present . For example, they can participate in reactions with various reagents to form different fused systems, predominantly bicyclic cores .Physical and Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Scientific Research Applications
Antianxiety Properties
3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine and its derivatives have been studied for their antianxiety properties. A study by Kirkpatrick et al. (1977) synthesized and evaluated forty derivatives of pyrazolo[1,5-a]pyrimidine, finding several compounds with anxiolytic effects comparable to clinically useful benzodiazepines like diazepam and chlorodiazepoxide. Notably, these compounds did not potentiate the CNS depressant effects of ethanol or sodium barbital, contrasting with diazepam and chlorodiazepoxide (Kirkpatrick et al., 1977).
Anticancer Activity
Research into pyrazolo[1,5-a]pyrimidine derivatives has also explored their potential in cancer treatment. Abdellatif et al. (2014) synthesized a series of compounds tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. The study found that certain derivatives displayed potent inhibitory activity, highlighting the potential of these compounds in cancer therapy (Abdellatif et al., 2014).
Anticonvulsant and Antidepressant Activities
Another area of research is the evaluation of pyrazolo[1,5-a]pyrimidine derivatives as anticonvulsants and antidepressants. Zhang et al. (2016) designed and synthesized a series of these derivatives, assessing their pharmacological activities. The study revealed that certain compounds exhibited significant anticonvulsant and antidepressant properties, surpassing the reference drug carbamazepine in effectiveness (Zhang et al., 2016).
Antimicrobial Activity
The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives is also noteworthy. Abdallah et al. (2022) synthesized novel derivatives and evaluated their antimicrobial activity. This study included molecular docking studies and RNA polymerase inhibitory activity assessments, identifying compounds with significant activity against various bacterial and fungal strains (Abdallah et al., 2022).
Anti-HIV Activity
Research by Novikov et al. (2004) into pyrimidin-4(3H)-one derivatives, related to pyrazolo[1,5-a]pyrimidine, explored their anti-HIV-1 activity. The study found that certain derivatives inhibited HIV-1 replication, demonstrating potential as antiviral agents (Novikov et al., 2004).
Mechanism of Action
The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators . For example, they can inhibit the production of prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
The development of new pyrazolo[1,5-A]pyrimidine derivatives is an active area of research, with potential applications in the treatment of various diseases, including cancer . Future research may focus on the synthesis of novel pyrazolo[1,5-A]pyrimidine derivatives with enhanced biological activities and minimal toxicity .
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3/c1-4-16-15(10-13-5-7-14(18)8-6-13)17-19-11(2)9-12(3)21(17)20-16/h5-9H,4,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTFERUMMDONSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152025 | |
Record name | 3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401728-63-9 | |
Record name | 3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401728-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Bromophenyl)methyl]-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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